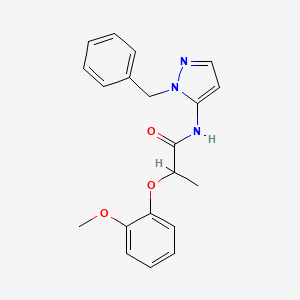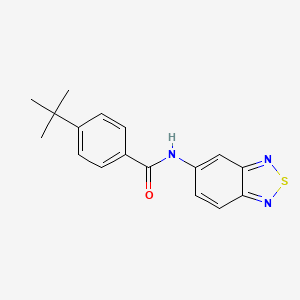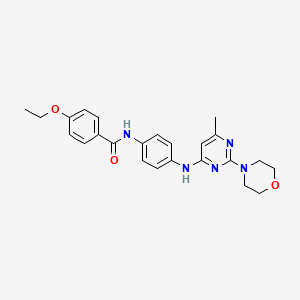![molecular formula C20H20BrN3O3 B11314783 N-(3-bromobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11314783.png)
N-(3-bromobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-BROMOPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-BROMOPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the bromophenylmethyl group with the oxadiazole-containing phenoxyacetamide under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-BROMOPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and phenoxyacetamide moiety could play crucial roles in binding to molecular targets, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(3-BROMOPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-TRIAZOL-5-YL]PHENOXY}ACETAMIDE: Similar structure but with a triazole ring instead of an oxadiazole ring.
N-[(3-CHLOROPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom and the oxadiazole ring in N-[(3-BROMOPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C20H20BrN3O3 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
N-[(3-bromophenyl)methyl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H20BrN3O3/c1-13(2)19-23-20(27-24-19)15-6-8-17(9-7-15)26-12-18(25)22-11-14-4-3-5-16(21)10-14/h3-10,13H,11-12H2,1-2H3,(H,22,25) |
Clé InChI |
JMKHGOCNAXCHOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11314705.png)
![Methyl 3-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11314707.png)

![N-(3-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11314733.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11314739.png)

![5-(4-chlorophenyl)-N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11314742.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B11314749.png)

![N-(3-chloro-4-methoxyphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11314756.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11314761.png)
![6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314767.png)
![7-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11314790.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11314793.png)
